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Introduction

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and
13 (CDK12/13).[1][2] It forms a covalent bond with Cysteine 1039 (Cys-1039) in the kinase
domain of CDK12.[1][2] The primary mechanism of action of MFH290 is the inhibition of
CDK12/13's kinase activity, which leads to a reduction in the phosphorylation of the C-terminal
domain (CTD) of RNA Polymerase Il (Pol Il) at the Serine 2 position (Ser2).[1] This impairment
of Pol Il phosphorylation results in decreased expression of key DNA damage repair (DDR)
genes.[1] Consequently, MFH290 can augment the anti-proliferative effects of PARP inhibitors
like olaparib.[1]

These application notes provide detailed protocols to enable researchers to effectively assess
the target engagement of MFH290 in a cellular context. The following experimental procedures
are designed to confirm the direct binding of MFH290 to CDK12 and to quantify the
downstream functional consequences of this engagement.

Key Concepts in MFH290 Target Engagement

» Direct Target Engagement: The physical interaction of MFH290 with its intended target,
CDK?12. This can be assessed using methods like the Cellular Thermal Shift Assay (CETSA).
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o Downstream Pathway Modulation: The functional consequence of MFH290 binding to
CDK12, primarily the inhibition of RNA Polymerase 1l Ser2 phosphorylation. This is a key
biomarker of CDK12/13 inhibition.

o Transcriptional Reprogramming: The ultimate outcome of MFH290 activity, leading to
reduced expression of DDR and other genes. This can be measured by reporter gene
assays or quantitative PCR.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MFH290.

Parameter Value Cell Line/System Reference
IC50 (CDK12) 8 - 40 nM In vitro [3]
Covalent Modification Cys-1039 CDK12 [1][2]

Expected Outcome with

Downstream Effect Method
MFH290 Treatment
RNA Polymerase Il Ser2 Dose-dependent decrease in
_ Western Blot
Phosphorylation p-Pol 1l (Ser2) levels

) Dose-dependent decrease in
Expression of DDR Genes

gPCR/Reporter Assay MRNA levels or reporter
(e.g., BRCAL, FANCF)

activity

o ) Increased cell death in
Synergistic Effect with PARP o o ) )
o Cell Viability Assay combination with olaparib
Inhibitors )
compared to single agents

Experimental Protocols
Protocol 1: Western Blot for Phospho-RNA Polymerase
Il (Ser2) Inhibition
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This protocol is designed to measure the inhibition of CDK12's kinase activity by assessing the
phosphorylation status of its direct substrate, the C-terminal domain of RNA Polymerase Il at
Serine 2.

Materials:
e Cell culture reagents
« MFH290
e DMSO (vehicle control)
 Ice-cold PBS
» RIPA Lysis Buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit
o Laemmli sample buffer
o SDS-PAGE gels
 PVDF membrane
e Ponceau S stain
» Blocking buffer (5% non-fat milk or BSA in TBST)
e Primary antibodies:
o Rabbit anti-phospho-RNA Polymerase Il (Ser2)
o Mouse anti-total-RNA Polymerase I
o Mouse anti-GAPDH or B-actin (loading control)
» HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

o ECL detection reagent
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Procedure:

e Cell Culture and Treatment:

o Seed cells at an appropriate density and allow them to adhere overnight.

o Treat cells with varying concentrations of MFH290 (e.g., 0, 10, 50, 100, 500 nM) and a
DMSO vehicle control for a specified time (e.g., 6, 12, or 24 hours).

e Cell Lysis:

Wash cells twice with ice-cold PBS.

[e]

o

Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a
microcentrifuge tube.

o

Incubate on ice for 30 minutes with periodic vortexing.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

[e]

Collect the supernatant containing the protein lysate.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay.

o Sample Preparation and SDS-PAGE:

o Normalize the protein concentration for all samples.

o Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

o Load 10-25 ug of total protein per lane onto an SDS-PAGE gel and perform
electrophoresis.

e Protein Transfer and Blocking:

o Transfer the separated proteins to a PVDF membrane.
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o Stain the membrane with Ponceau S to verify transfer efficiency.

o Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

e Antibody Incubation:

o Incubate the membrane with the primary antibody against phospho-RNA Polymerase Il
(Ser2) (e.g., 1:1000 dilution) overnight at 4°C.[4][5][6]

o Wash the membrane three times for 10 minutes each with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detection and Analysis:

Wash the membrane three times for 10 minutes each with TBST.

[¢]

[e]

Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging
system.

[e]

Strip the membrane and re-probe for total RNA Polymerase Il and a loading control (e.g.,
GAPDH) to ensure equal protein loading.

[e]

Quantify the band intensities using densitometry software and normalize the phospho-Pol
Il signal to the total Pol Il and loading control signals.

Western Blot Workflow

Cell Treatment with MFH290 }—»{ Cell Lysis }—»{ Protein Quantification }—»{ SDS-PAGE }—P{ Western Blotting }—»{ Antibody Incubation (p-Pol Il Ser2) }—»{ Detection & Analysis

Click to download full resolution via product page

A schematic overview of the Western Blot protocol.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Direct Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a compound to its target
protein in intact cells. The principle is that a ligand-bound protein is thermally more stable than
the unbound protein.

Materials:

Cell culture reagents

e MFH290

e DMSO (vehicle control)

e PBS

e PCR tubes

o Thermal cycler or heating block

 Lysis buffer (containing protease inhibitors)

o BCA Protein Assay Kit

* Western blot reagents (as described in Protocol 1)

e Primary antibody: Rabbit anti-CDK12

Procedure:

e Cell Culture and Treatment:

o Culture cells to 80-90% confluency.

o Treat one set of cells with a high concentration of MFH290 (e.g., 10 uM) and another set
with DMSO for 1 hour at 37°C.
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o Heat Challenge:

o Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 45, 50,
55, 60, 65, 70°C).[2][7]

o Heat the tubes at the respective temperatures for 3 minutes, followed by cooling at room
temperature for 3 minutes.[8]

e Cell Lysis:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from
the aggregated proteins.[8]

o Collect the supernatant.
o Western Blot Analysis:
o Determine and normalize the protein concentration of the soluble fractions.

o Perform Western blotting as described in Protocol 1, using a primary antibody against
CDK12.

o Data Analysis:

o Quantify the band intensities for CDK12 at each temperature for both MFH290- and
DMSO-treated samples.

o Normalize the intensities to the intensity at the lowest temperature.

o Plot the normalized intensities against the temperature to generate melting curves. A shift
in the melting curve to a higher temperature in the MFH290-treated sample indicates
target engagement.[7]
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CETSA Workflow

Cell Treatment (MFH290 vs. DMSO)

'

Heat Challenge (Temperature Gradient)

'

Cell Lysis & Centrifugation

'

Collect Soluble Protein

'

Western Blot for CDK12

'

Generate Melt Curve

Click to download full resolution via product page
Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Immunoprecipitation (IP) of CDK12

This protocol can be used to isolate CDK12 and its binding partners to assess how MFH290
might affect these interactions or to confirm covalent modification.

Materials:

o Cell culture reagents
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e MFH290, DMSO

e Co-IP Lysis Buffer

e Anti-CDK12 antibody

e |sotype control IgG

e Protein A/G magnetic beads

e Western blot reagents

Procedure:

e Cell Treatment and Lysis:
o Treat cells with MFH290 or DMSO as described previously.
o Lyse cells using Co-IP Lysis Buffer.

e Immunoprecipitation:
o Pre-clear the lysate by incubating with Protein A/G beads.

o Incubate the pre-cleared lysate with an anti-CDK12 antibody or an isotype control IgG
overnight at 4°C.[9]

o Add pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.[9]
e Washing and Elution:

o Capture the beads using a magnetic rack and wash them three times with Co-IP Lysis
Buffer.[9]

o Elute the protein complexes by adding Laemmli sample buffer and boiling at 95-100°C for
5-10 minutes.[9]

o Western Blot Analysis:
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o Perform Western blotting on the eluted samples and input controls, probing for CDK12 and
any potential interacting partners.

Immunoprecipitation Workflow

Cell Lysis P Incubate with anti-CDK12 Ab P Add Protein A/G Beads P Wash Beads P Elute Proteins P Western Blot Analysis

Click to download full resolution via product page

A simplified workflow for Immunoprecipitation.

Protocol 4: Reporter Gene Assay for Downstream Gene
Expression

This assay measures the transcriptional activity of a promoter known to be regulated by
CDK12. A decrease in reporter activity upon MFH290 treatment indicates target engagement
and functional consequence.

Materials:

Reporter plasmid (e.g., containing a DDR gene promoter like BRCAL upstream of a
luciferase gene)

e Control plasmid (e.g., Renilla luciferase for normalization)
» Transfection reagent

e Cell culture reagents

 MFH290, DMSO

o Dual-luciferase reporter assay system

e Luminometer

Procedure:

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b11932887?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932887?utm_src=pdf-body
https://www.benchchem.com/product/b11932887?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Cell Transfection:

o Co-transfect cells with the reporter plasmid and the control plasmid using a suitable
transfection reagent.

o Allow cells to recover and express the reporters for 24-48 hours.
e Cell Treatment:

o Treat the transfected cells with a dose-range of MFH290 or DMSO for a specified duration.
e Cell Lysis and Reporter Assay:

o Wash the cells with PBS and lyse them according to the reporter assay kit manufacturer's
instructions.[10]

o Measure the firefly and Renilla luciferase activities using a luminometer.[10]
o Data Analysis:
o Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

o Plot the normalized reporter activity against the MFH290 concentration to determine the
dose-dependent inhibition of transcription.
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Reporter Gene Assay Workflow

Co-transfect with Reporter & Control Plasmids

'

Treat with MFH290

'

Lyse Cells

'

Measure Luciferase Activity

'

Normalize & Analyze Data
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MFH290 Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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